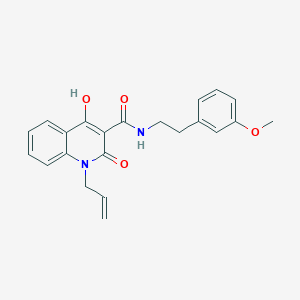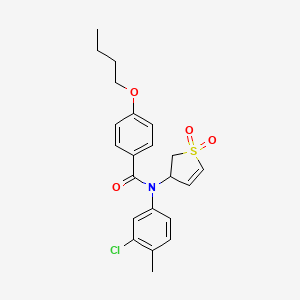![molecular formula C21H21N5O3S B2768542 5-(3-methoxypropyl)-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921822-60-8](/img/structure/B2768542.png)
5-(3-methoxypropyl)-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-methoxypropyl)-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C21H21N5O3S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality 5-(3-methoxypropyl)-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-methoxypropyl)-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of pyrazolo[4,3-c]pyridine derivatives, including 5-(3-methoxypropyl)-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide, involve complex chemical reactions aimed at creating molecules with potential pharmacological activities. Studies have shown that these compounds can be synthesized through reactions involving amino-pyrazoles, cyanoacetylates, and various aldehydes, yielding structures with significant cytotoxic, antibacterial, and anti-inflammatory properties (Hassan, Hafez, & Osman, 2014; Rahmouni et al., 2016).
Anticancer Applications
Derivatives of pyrazolo[4,3-c]pyridine have been evaluated for their anticancer properties. The focus has been on synthesizing novel compounds and testing their in vitro cytotoxicity against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells. These efforts aim to identify potential candidates for further development as anticancer agents (Hassan, Hafez, & Osman, 2014).
Antibacterial Activities
The synthesized pyrazolo[4,3-c]pyridine derivatives have also been screened for antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This research indicates the potential of these compounds to serve as leads for the development of new antibacterial drugs, addressing the growing concern of antibiotic resistance (Panda, Karmakar, & Jena, 2011).
Anti-inflammatory Properties
Research into the anti-inflammatory properties of pyrazolo[4,3-c]pyridine derivatives has highlighted their potential as therapeutic agents. The synthesis of novel molecules in this class aims to explore their effectiveness in modulating inflammatory pathways, offering insights into their mechanism of action and potential application in treating inflammatory diseases (Moloney, 2001).
Propiedades
IUPAC Name |
5-(3-methoxypropyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-14-13-30-21(22-14)23-19(27)16-11-25(9-6-10-29-2)12-17-18(16)24-26(20(17)28)15-7-4-3-5-8-15/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFNBGDKITXJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methoxypropyl)-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-amino-5-(2-anilino-2-oxoethyl)sulfanyl-1,2,4-triazol-4-yl]-N-phenylacetamide](/img/structure/B2768466.png)






![6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2768478.png)

